3-(4-Nitrophenyl)propansäure

Übersicht

Beschreibung

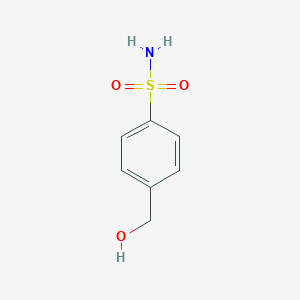

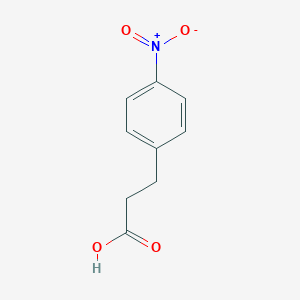

3-(4-Nitrophenyl)propanoic acid is a chemical compound that is structurally characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to a propanoic acid moiety. This compound is of interest in various chemical research areas due to its potential applications and the reactivity of the nitro group.

Synthesis Analysis

The synthesis of compounds related to 3-(4-Nitrophenyl)propanoic acid often involves multi-step reactions. For instance, a related compound, 3-(o-amino-p-nitrophenyl)-propanol, was synthesized through a 4-step process starting from o-nitrocinnamyl alcohol. This process included hydrogenation, nitration, hydrolysis, and chloroacetylation steps . Although the exact synthesis of 3-(4-Nitrophenyl)propanoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the propanoic acid group.

Molecular Structure Analysis

The molecular structure of derivatives of 3-(4-Nitrophenyl)propanoic acid has been studied using X-ray diffraction. Chemical modifications of these derivatives can lead to changes in the symmetry of the supramolecular fragments and, consequently, the crystal symmetry. This can favor the formation of noncentrosymmetric crystal structures, which are important in the design of materials with specific optical properties .

Chemical Reactions Analysis

The chemical reactivity of the nitro group in the 3-(4-Nitrophenyl)propanoic acid framework can lead to various reactions. For example, the electrochemical behavior of a related compound, 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4-(o-nitrophenyl)-1,4-dihydropyridine, showed that reduction and oxidation processes could lead to different cyclic compounds depending on the reaction conditions . Additionally, the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions produced 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid, demonstrating the potential for generating diverse structures from nitrophenyl propanoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Nitrophenyl)propanoic acid and its derivatives can be influenced by their molecular structures. For instance, the monoclinic polymorph of 2-(4-nitrophenyl)acetic acid, a closely related compound, exhibits specific molecular conformations and intermolecular contacts, which are distinct from its orthorhombic form. These differences can affect the compound's melting point, solubility, and other physical properties . Although the exact properties of 3-(4-Nitrophenyl)propanoic acid are not provided, it can be inferred that its nitro and carboxylic acid functional groups would impart characteristic reactivity and solubility profiles.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“3-(4-Nitrophenyl)propansäure” ist ein wichtiger Rohstoff, der in der organischen Synthese verwendet wird . Sie kann als Baustein zur Synthese einer Vielzahl organischer Verbindungen verwendet werden und trägt so zur Entwicklung neuer Materialien und Pharmazeutika bei.

Pharmazeutika

Diese Verbindung spielt eine bedeutende Rolle in der pharmazeutischen Industrie . Sie kann als Zwischenprodukt bei der Synthese verschiedener Medikamente verwendet werden. Ihre einzigartige Struktur kann zu den pharmakologischen Eigenschaften des Endprodukts beitragen.

Agrochemikalien

“this compound” wird auch bei der Herstellung von Agrochemikalien verwendet . Sie kann zur Synthese von Pestiziden, Herbiziden und anderen landwirtschaftlichen Chemikalien verwendet werden, die zum Schutz von Nutzpflanzen und zur Steigerung des Ertrags beitragen.

Farbstoffe

Diese Verbindung wird in der Farbstoffindustrie verwendet <a aria-label="2: " data-citationid="f7032fe4-6d76-428b-a525-631052b2a05a-30" h="ID=SERP,5015.1" href

Safety and Hazards

When handling 3-(4-Nitrophenyl)propanoic acid, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

Several papers were found during the search. One paper discusses the molecular mechanism of the effects of 3NP and LC on isolated rat liver mitochondria . Another paper discusses the synthesis of substituted pyridines with diverse functional . Further analysis of these papers may provide more insights into the properties and applications of 3-(4-Nitrophenyl)propanoic acid.

Wirkmechanismus

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Biochemical Pathways

It is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogen at the para position of the phenyl group has been replaced by a nitro group .

Pharmacokinetics

The compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

It is known to be used as an important raw material and intermediate in various chemical syntheses .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at room temperature .

Biochemische Analyse

Biochemical Properties

It is known that nitrophenyl compounds can participate in various biochemical reactions, often acting as substrates or inhibitors for enzymes

Cellular Effects

Nitrophenyl compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the effects of many compounds can vary with dosage, and this is likely to be the case for 3-(4-Nitrophenyl)propanoic acid .

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPVJNBOQOLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168103 | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16642-79-8 | |

| Record name | 3-(4-Nitrophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16642-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Nitrophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

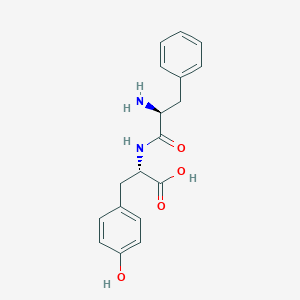

Q1: What is interesting about the synthesis of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate?

A1: The synthesis of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate is notable because it proceeds without racemization. [] This means the specific stereochemistry (2R,3S) of the starting material, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is preserved throughout the four-step synthetic process. [] This is important for potential applications where the specific three-dimensional arrangement of atoms in the molecule is crucial for its activity.

Q2: What are the key structural features of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate revealed by its crystal structure?

A2: The crystal structure analysis reveals several important structural features:

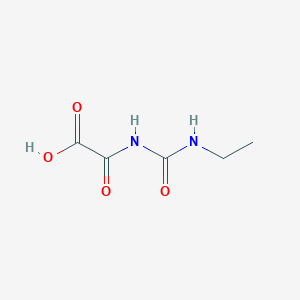

- Molecular Formula: The molecular formula of the compound, including the chloride counterion and water molecule present in the crystal structure, is C9H11N2O5+·Cl−·H2O. []

- Hydrogen Bonding: The structure is stabilized by a network of hydrogen bonds. These bonds occur between the positively charged ammonio group, the negatively charged chloride ions, and the water molecules. This intricate hydrogen bonding network extends in three dimensions, contributing to the stability of the crystal lattice. []

- Intramolecular Interaction: An intramolecular hydrogen bond is observed between the ammonium group and a hydroxyl oxygen atom within the same molecule. This interaction likely influences the molecule's conformation and potentially its reactivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)